![molecular formula C17H16F3N7O B6537300 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 1058447-40-7](/img/structure/B6537300.png)
4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Applications De Recherche Scientifique
Potential c-Met Kinase Inhibitors
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been evaluated as potential c-Met kinase inhibitors . These compounds have shown promising results against cancer cell lines like A549, MCF-7, and HeLa .
Treatment of Type 2 Diabetes
Beta-amino amides incorporating fused heterocycles, like triazolopiperazines, have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes .
Thermally Activated Delayed Fluorescence Emitters
Fused tetracyclic tris[1,2,4]triazolo[1,3,5]triazine has been used as a novel rigid electron acceptor for efficient thermally activated delayed fluorescence emitters .
Construction of Thermally Stable Energetic Materials
The fused-triazole backbone 1H-triazolotriazole with two C-amino groups as substituents has been used as a promising building block for the construction of very thermally stable energetic materials .
Potential PCAF Inhibitors
Compounds with similar structures have been identified as potent triazolophthalazine inhibitors of the PCAF bromodomain . Targeting PCAF with small inhibitor molecules has emerged as a potential therapeutic strategy for the treatment of cancer .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit dipeptidyl peptidase iv (dpp-iv) . DPP-IV is an enzyme that plays a role in glucose metabolism, making it a target for the treatment of type 2 diabetes .
Mode of Action
Related compounds have been shown to inhibit dpp-iv . Inhibition of DPP-IV prevents the breakdown of incretin hormones, which stimulate insulin secretion in response to meals. This results in improved blood glucose control .
Biochemical Pathways
The compound likely affects the incretin pathway. Incretins are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-IV, the compound prevents the breakdown of incretins, leading to increased insulin secretion and improved blood glucose control .
Pharmacokinetics
Similar compounds have been found to have excellent oral bioavailability in preclinical species . This suggests that the compound may also have good absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action would likely be improved blood glucose control, due to increased insulin secretion resulting from the inhibition of DPP-IV .
Propriétés
IUPAC Name |
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7O/c18-17(19,20)12-2-1-3-13(10-12)22-16(28)26-8-6-25(7-9-26)15-5-4-14-23-21-11-27(14)24-15/h1-5,10-11H,6-9H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXHLJHELSFIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.